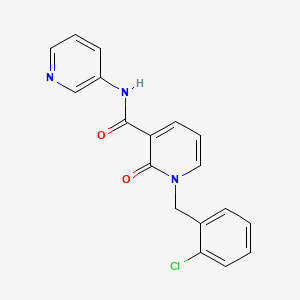
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a derivative of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Molecular Structure Analysis
The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is represented by the InChI code: 1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9 (10 (13)14)4-7 (6)8;/h1-3,9,12H,4-5H2, (H,13,14);1H .Scientific Research Applications
1. Role in Marine Algae Biochemistry
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is part of a class of compounds isolated from the red alga Rhodomela confervoides. These compounds are significant for their unique bromophenol structures, which are relevant to the study of marine algae biochemistry (Ma et al., 2007).
2. Chemical Synthesis and Characterization
This compound has been the focus of research in the field of chemical synthesis and characterization. Studies have explored the preparation of its derivatives, such as hydrochlorides of methyl esters, N-carboxy anhydrides, and N-acetyl derivatives, providing insights into its structural and chemical properties (Jansa et al., 2006).
3. Exploration of Decarboxylation Reactions
Research has also investigated the decarboxylation of derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, revealing the formation of isoquinoline derivatives under various conditions. This research contributes to the broader understanding of decarboxylation reactions in organic chemistry (Tachibana et al., 1968).
4. Contribution to Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, studies have synthesized and evaluated certain derivatives as angiotensin-converting enzyme (ACE) inhibitors, contributing to the development of new treatments for hypertension (Hayashi et al., 1985).
5. Photolabile Protecting Group in Biological Messengers
The compound has been utilized as a photolabile protecting group for carboxylic acids, showing potential in the controlled release of biological messengers. This application is significant in the field of biochemistry and drug delivery systems (Fedoryak & Dore, 2002).
Safety and Hazards
The safety information for 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
It is known that reactions involving the isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the c(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines are key fragments of a diverse range of alkaloids and bioactive molecules .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTWZBFWXFFJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Ethoxy-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2887157.png)
![4-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2887158.png)



![1H-Isoindole-1,3(2H)-dione, 2-[(3,4-dihydro-1-isoquinolinyl)methyl]-](/img/structure/B2887166.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2887168.png)
![6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxylic acid](/img/structure/B2887169.png)




![4-acetyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2887174.png)